Cas no 391861-28-2 (1-Piperidinecarboxamide, N-benzoyl-N-phenyl-)

1-Piperidinecarboxamide, N-benzoyl-N-phenyl-, is a specialized organic compound featuring a piperidine core substituted with benzoyl and phenyl groups on the amide nitrogen. This structure imparts unique steric and electronic properties, making it valuable in synthetic chemistry and pharmaceutical research. The compound's rigid amide linkage and aromatic substituents enhance its potential as an intermediate in the synthesis of bioactive molecules, particularly those targeting neurological or receptor-based pathways. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. The product is typically characterized by high purity and stability, ensuring reliable performance in demanding applications such as medicinal chemistry or material science.
1-Piperidinecarboxamide, N-benzoyl-N-phenyl- structure
391861-28-2 structure
商品名:1-Piperidinecarboxamide, N-benzoyl-N-phenyl-
CAS番号:391861-28-2
MF:C19H20N2O2
メガワット:308.3743
CID:1501784
PubChem ID:11001336

1-Piperidinecarboxamide, N-benzoyl-N-phenyl- 化学的及び物理的性質

名前と識別子

    • 1-Piperidinecarboxamide, N-benzoyl-N-phenyl-
    • N-benzoyl-N-phenylpiperidine-1-carboxamide
    • HMS1659G01
    • F2843-0077
    • AKOS024471805
    • 391861-28-2
    • N-phenyl-N-(piperidine-1-carbonyl)benzamide
    • インチ: InChI=1S/C19H20N2O2/c22-18(16-10-4-1-5-11-16)21(17-12-6-2-7-13-17)19(23)20-14-8-3-9-15-20/h1-2,4-7,10-13H,3,8-9,14-15H2
    • InChIKey: QRSUYXNKQMEAGE-UHFFFAOYSA-N
    • ほほえんだ: C1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3

計算された属性

  • せいみつぶんしりょう: 308.1526
  • どういたいしつりょう: 308.152477885g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 23
  • 回転可能化学結合数: 2
  • 複雑さ: 406
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.6
  • トポロジー分子極性表面積: 40.6Ų

じっけんとくせい

  • PSA: 40.62

1-Piperidinecarboxamide, N-benzoyl-N-phenyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2843-0077-20mg
N-phenyl-N-(piperidine-1-carbonyl)benzamide
391861-28-2 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2843-0077-30mg
N-phenyl-N-(piperidine-1-carbonyl)benzamide
391861-28-2 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2843-0077-40mg
N-phenyl-N-(piperidine-1-carbonyl)benzamide
391861-28-2 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2843-0077-2μmol
N-phenyl-N-(piperidine-1-carbonyl)benzamide
391861-28-2 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2843-0077-15mg
N-phenyl-N-(piperidine-1-carbonyl)benzamide
391861-28-2 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2843-0077-5μmol
N-phenyl-N-(piperidine-1-carbonyl)benzamide
391861-28-2 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2843-0077-25mg
N-phenyl-N-(piperidine-1-carbonyl)benzamide
391861-28-2 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2843-0077-4mg
N-phenyl-N-(piperidine-1-carbonyl)benzamide
391861-28-2 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2843-0077-50mg
N-phenyl-N-(piperidine-1-carbonyl)benzamide
391861-28-2 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2843-0077-1mg
N-phenyl-N-(piperidine-1-carbonyl)benzamide
391861-28-2 90%+
1mg
$54.0 2023-05-16

1-Piperidinecarboxamide, N-benzoyl-N-phenyl- 関連文献

1-Piperidinecarboxamide, N-benzoyl-N-phenyl-に関する追加情報

Comprehensive Overview of 1-Piperidinecarboxamide, N-benzoyl-N-phenyl- (CAS No. 391861-28-2)

1-Piperidinecarboxamide, N-benzoyl-N-phenyl- (CAS No. 391861-28-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, often referred to by its systematic name, belongs to the class of piperidine derivatives, which are widely studied for their potential applications in drug discovery and material science. The unique structural features of this molecule, including the benzoyl and phenyl substituents, contribute to its distinct chemical properties and reactivity.

In recent years, the demand for piperidine-based compounds has surged due to their versatility in synthesizing bioactive molecules. Researchers are particularly interested in N-benzoyl-N-phenyl-1-piperidinecarboxamide for its potential role as an intermediate in the development of novel therapeutics. Its molecular framework allows for modifications that can enhance binding affinity to biological targets, making it a valuable candidate for medicinal chemistry applications. Additionally, the compound's stability under various conditions makes it suitable for high-throughput screening and structure-activity relationship (SAR) studies.

The synthesis of 1-Piperidinecarboxamide, N-benzoyl-N-phenyl- typically involves multi-step organic reactions, including amide bond formation and aromatic substitution. Advanced techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to confirm its purity and structural integrity. These analytical methods ensure that the compound meets the stringent requirements for pharmaceutical-grade intermediates.

From an industrial perspective, CAS No. 391861-28-2 is often sourced by fine chemical manufacturers and contract research organizations (CROs). Its applications extend beyond pharmaceuticals to include agrochemicals and functional materials. For instance, its derivatives have been explored for their potential use in crop protection and polymer additives, highlighting its cross-disciplinary relevance.

One of the most frequently asked questions about 1-Piperidinecarboxamide, N-benzoyl-N-phenyl- revolves around its safety profile and handling precautions. While the compound is not classified as hazardous under standard regulations, proper laboratory practices should always be followed. This includes using personal protective equipment (PPE) and ensuring adequate ventilation during its handling.

Another trending topic in the context of piperidine derivatives is their role in central nervous system (CNS) drug development. Given the structural similarity of N-benzoyl-N-phenyl-1-piperidinecarboxamide to known pharmacophores, researchers are investigating its potential in targeting neurodegenerative diseases and psychiatric disorders. Early-stage studies suggest that modifications to its core structure could yield compounds with improved blood-brain barrier (BBB) permeability.

In the realm of green chemistry, efforts are underway to optimize the synthesis of CAS No. 391861-28-2 using environmentally benign solvents and catalytic methods. These initiatives align with the growing demand for sustainable chemical processes and reduced carbon footprints in industrial production. Companies specializing in custom synthesis are increasingly adopting these practices to meet regulatory and environmental standards.

For those seeking suppliers of 1-Piperidinecarboxamide, N-benzoyl-N-phenyl-, it is essential to verify the certificates of analysis (CoA) and quality control (QC) data provided by vendors. Reputable suppliers often offer technical support and custom packaging options to cater to diverse research needs. Additionally, bulk procurement may be available for large-scale applications, though pricing can vary based on market demand and raw material availability.

Looking ahead, the future of 1-Piperidinecarboxamide, N-benzoyl-N-phenyl- appears promising, with ongoing research exploring its utility in bioconjugation and prodrug design. As the scientific community continues to uncover new applications for this compound, its role in advancing precision medicine and targeted therapies is likely to expand. Stay tuned for further developments in this dynamic field.

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